Ethyl 2-(2-((4-amino-5-(4-ethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)acetate
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Description
Ethyl 2-(2-((4-amino-5-(4-ethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C19H23N5O6S and its molecular weight is 449.48. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Novel Compounds
Efficient Synthesis of α-Ketoamide Derivatives
A study by El‐Faham et al. (2013) demonstrated the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an effective additive in the synthesis of α-ketoamide derivatives. These compounds were synthesized via the ring opening of N-acylisatin, showcasing a novel series of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives with excellent yield and purity, highlighting a potential application in drug design and development (El‐Faham et al., 2013).
Antimicrobial Agents Synthesis
Research on the synthesis of pyrimidinones, oxazinones, and derivatives fused with thiophene rings, using citrazinic acid as a starting material, has shown significant antimicrobial activity. This study, conducted by Hossan et al. (2012), provides insights into the chemical versatility for creating antimicrobial agents, where the ethyl 2-ethoxy compound serves as a precursor for complex structures with biological applications (Hossan et al., 2012).
Chemoselective Synthesis
Pretto et al. (2019) described the chemoselective synthesis of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates from ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate. This process highlights a methodology for creating diverse compounds that could be utilized in pharmacological studies or as intermediates in organic synthesis (Pretto et al., 2019).
Antitumor and Biological Activity
- Antitumor Activity of Amino Acid Ester Derivatives: A study by Xiong et al. (2009) explored the synthesis of amino acid ester derivatives containing 5-fluorouracil, demonstrating inhibitory effects against liver cancer BEL-7402. This research points towards the development of novel chemotherapeutic agents and contributes to the understanding of compound structures that could exhibit antitumor activities (Xiong et al., 2009).
Properties
IUPAC Name |
ethyl 2-[[2-[[4-amino-5-[(4-ethoxybenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O6S/c1-3-29-12-7-5-11(6-8-12)17(27)22-15-16(20)23-19(24-18(15)28)31-10-13(25)21-9-14(26)30-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,21,25)(H,22,27)(H3,20,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNUONLJDHUGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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